REACTION_CXSMILES
|
[CH3:1][CH2:2][O-:3].[Na+].[OH-].[Na+].C(Cl)C=C.[CH2:11]([O:13][C:14](=[O:18])/[CH:15]=[CH:16]/[CH3:17])[CH3:12]>C(O)C.O>[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH:16]=[CH2:17])[CH3:12].[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH:16]([O:3][CH2:2][CH3:1])[CH3:17])[CH3:12] |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C=C\C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 89.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][O-:3].[Na+].[OH-].[Na+].C(Cl)C=C.[CH2:11]([O:13][C:14](=[O:18])/[CH:15]=[CH:16]/[CH3:17])[CH3:12]>C(O)C.O>[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH:16]=[CH2:17])[CH3:12].[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH:16]([O:3][CH2:2][CH3:1])[CH3:17])[CH3:12] |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C=C\C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 89.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |